![molecular formula C7H10N2 B3253698 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole CAS No. 225647-12-1](/img/structure/B3253698.png)
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Overview
Description
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole is a heterocyclic compound . It is a white to pale-yellow to yellow-brown solid . It is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole has been reported in several studies . For instance, one study reported the synthesis of the alkene functionalised 2-aminobenzimidazole ring in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI Code is 1S/C7H10N2/c1-2-4-7-6 (3-1)8-5-9-7/h5H,1-4H2, (H,8,9) and the InChI key is KAWYASGZISVRAL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole have been studied . For example, the Diels–Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide are shown to undergo facile intermolecular ene reactions .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole is a white to pale-yellow to yellow-brown solid . It is highly soluble in water and other polar solvents . The molecular weight is 122.17 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBGGEDIQXHHJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCN=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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